4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with propyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s thiol group can form covalent bonds with target proteins, leading to their inactivation. Additionally, the triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-butyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C10H12N4S |
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Molecular Weight |
220.30 g/mol |
IUPAC Name |
4-propyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,13,15) |
InChI Key |
DYADTTRZSZWNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=CC=N2 |
Origin of Product |
United States |
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